Product packaging for 2-(Methylsulfonyl)pyridine(Cat. No.:CAS No. 17075-14-8)

2-(Methylsulfonyl)pyridine

Cat. No.: B098560
CAS No.: 17075-14-8
M. Wt: 157.19 g/mol
InChI Key: PCLKVJBRTCQNDU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry and Material Science Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. nih.govijcrt.org Structurally analogous to benzene (B151609), this scaffold is present in a multitude of essential natural molecules, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids such as nicotine. nih.gov The unique properties of the pyridine moiety, such as its weak basicity, water solubility, and capacity for hydrogen bonding, make it a privileged structure in drug discovery and development. nih.govjchemrev.commdpi.com

In the realm of organic chemistry, pyridine and its derivatives are not only common solvents but also play pivotal roles as reactants and intermediates in complex syntheses. nih.gov Their utility extends to material science, where they are incorporated into functional nanomaterials and serve as crucial ligands for organometallic complexes used in asymmetric catalysis. nih.gov The versatility of the pyridine scaffold has led to its integration into a vast array of compounds with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. ijcrt.orgresearchgate.net Consequently, pyridine-containing compounds are a major focus of research, leading to the development of numerous FDA-approved drugs. researchgate.net

Overview of Substituted Pyridines as Key Intermediates in Advanced Synthetic Methodologies

Substituted pyridines are indispensable building blocks for the construction of more complex molecular architectures in organic synthesis. mdpi.com A variety of synthetic strategies have been developed to introduce diverse functional groups onto the pyridine ring with high regioselectivity. mdpi.comorganic-chemistry.org

One of the most classical and versatile methods is the Hantzsch pyridine synthesis, which typically involves a multi-component reaction between an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a 1,3-dicarbonyl compound. mdpi.combeilstein-journals.org Modern advancements in synthetic methodology have provided more direct and efficient routes. Transition-metal catalysis, for instance, has enabled the direct C–H functionalization of the pyridine core, offering a powerful tool for creating C-C and C-heteroatom bonds in an atom-economical fashion. bohrium.com Palladium-mediated cross-coupling reactions are also frequently employed to construct aryl-aryl linkages, although this often requires pre-functionalized pyridine starting materials. beilstein-journals.org The development of these advanced synthetic methods is critical for accessing a wide range of substituted pyridines that serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netbohrium.com

Table 1: Key Synthetic Methodologies for Substituted Pyridines
Synthetic MethodDescriptionKey ReactantsReference
Hantzsch Pyridine SynthesisA classical multicomponent reaction to form dihydropyridines, which are then oxidized to pyridines.Aldehyde, Ammonia/Ammonium Salt, 1,3-Dicarbonyl Compound mdpi.combeilstein-journals.org
Transition-Metal Catalyzed C–H FunctionalizationDirect functionalization of the pyridine ring by activating C-H bonds, often using palladium, rhodium, or rare earth metal catalysts.Pyridine substrate, Coupling partner, Metal catalyst bohrium.com
Negishi Cross-CouplingA palladium-catalyzed reaction between an organozinc compound and an organic halide, useful for forming C-C bonds.Organozinc derivative of pyridine, Aryl/Vinyl halide, Palladium catalyst beilstein-journals.org
Lithiation/CarbolithiationA sequence involving lithiation and intramolecular carbolithiation to produce polysubstituted dihydropyridines and pyridines.N-allyl-ynamides organic-chemistry.org

Research Landscape of 2-(Methylsulfonyl)pyridine within the Pyridine Derivatives Class

Within the vast family of pyridine derivatives, this compound stands out as a valuable and versatile chemical intermediate. cymitquimica.com Characterized by a methylsulfonyl (–SO2CH3) group at the 2-position of the pyridine ring, this compound exhibits polarity and reactivity that make it highly useful in organic synthesis. cymitquimica.com It is often employed as a building block in the creation of more complex molecules for the pharmaceutical and agrochemical industries. cymitquimica.com

The methylsulfonyl group is a key feature, acting as an effective leaving group in nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of various nucleophiles at the 2-position of the pyridine ring. Research has demonstrated the utility of halogenated derivatives, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, as versatile precursors for the regioselective synthesis of 2,3,5-trisubstituted pyridines. acs.org

The research landscape for this compound is largely defined by its incorporation into larger, biologically active molecules. For example, derivatives incorporating the 2-(methylsulfonyl)phenyl moiety have been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are of interest as anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. bohrium.comnih.gov Furthermore, other derivatives have been synthesized and evaluated as GPR119 agonists, showing potential for the treatment of type 2 diabetes by modulating glucose levels. jchemrev.com The synthesis of various analogs of this compound continues to be an active area of research, driven by the quest for novel therapeutic agents. nih.govorientjchem.org

Table 2: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number17075-14-8 cymitquimica.comnih.gov
Molecular FormulaC6H7NO2S cymitquimica.comnih.gov
Molecular Weight157.19 g/mol nih.gov
AppearanceColorless to pale yellow liquid or solid cymitquimica.com
ReactivityThe methylsulfonyl group makes it a useful intermediate for nucleophilic substitutions and coupling reactions. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B098560 2-(Methylsulfonyl)pyridine CAS No. 17075-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylpyridine
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InChI

InChI=1S/C6H7NO2S/c1-10(8,9)6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLKVJBRTCQNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168937
Record name 2-(Methylsulfonyl)pyridine
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Molecular Weight

157.19 g/mol
Source PubChem
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CAS No.

17075-14-8
Record name 2-(Methylsulfonyl)pyridine
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Record name 2-(Methylsulfonyl)pyridine
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Record name 2-methanesulfonylpyridine
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Record name 2-(METHYLSULFONYL)PYRIDINE
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Strategic Synthesis and Advanced Preparation Methodologies for 2 Methylsulfonyl Pyridine and Analogues

Development of Methodologies for Methylsulfonyl Group Incorporation

The introduction of a methylsulfonyl group onto a pyridine (B92270) ring can be achieved through several synthetic strategies. The most common and effective methods involve the oxidation of a pre-installed methylthio group or the direct sulfonylation of the pyridine ring.

Oxidative Routes from Methylthio Precursors

A widely employed and reliable method for the synthesis of 2-(methylsulfonyl)pyridine is the oxidation of its corresponding methylthio precursor, 2-(methylthio)pyridine. This transformation from a thioether to a sulfone is a well-established process in organic chemistry, often utilizing strong oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without undesirable side reactions on the pyridine ring.

Commonly used oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). The reaction is typically carried out in a suitable solvent, such as acetic acid or a mixture of water and acetone. For instance, the oxidation of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide to 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) can be achieved using 30% hydrogen peroxide. orientjchem.org This method is considered highly atom-economical and can be performed without a catalyst or additional solvent. orientjchem.org Another example involves the oxidation of a pyrazole-containing thioether, where the use of one equivalent of hydrogen peroxide in acetic acid at room temperature selectively yields the sulfoxide, while an excess of the oxidant at a higher temperature leads to the formation of the sulfone. beilstein-journals.org

The oxidation of thioethers to sulfoxides and subsequently to sulfones can also be catalyzed by metal complexes. For example, selenium dioxide has been used to catalyze the oxidation of a benzotriazole (B28993) thioether with hydrogen peroxide, selectively yielding the sulfoxide. beilstein-journals.org While a variety of oxidants can be used, hydrogen peroxide is often preferred due to its "green" nature, with water being the only byproduct. beilstein-journals.org

Table 1: Oxidative Synthesis of this compound and Analogues from Methylthio Precursors

PrecursorOxidizing AgentSolventConditionsProductYieldReference
2,3-Dimethyl-4-(methylthio)pyridine-N-oxide30% H₂O₂--2,3-Dimethyl-4-(methylsulfonyl)pyridineHigh orientjchem.org
Pyrazole-containing thioetherH₂O₂ (excess)Acetic AcidBoilingPyrazole-containing sulfone77% beilstein-journals.org
3-2-(4-(Methylthio)phenyl)acetylpyridineH₂O₂ / Alkali Metal TungstateLower Alcohol1-6 h1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone- google.com
2-(Methylthio)aniline---2-(Methylsulfonyl)aniline- nih.gov

Direct Sulfonylation Techniques

Direct sulfonylation of the pyridine ring offers a more convergent approach to this compound and its analogues, avoiding the need for the prior synthesis of a methylthio precursor. These methods typically involve the reaction of a pyridine derivative with a sulfonylating agent.

One such approach involves the reaction of pyridine with triflic anhydride (B1165640) (Tf₂O) to activate the ring, followed by the addition of a nucleophilic sulfinate salt, such as sodium p-toluenesulfinate. chemistryviews.org This base-mediated process allows for the C4-selective sulfonylation of pyridine. chemistryviews.orgd-nb.info A similar strategy has been employed for the meta-selective sulfonylation of pyridines through an electrochemical methodology using nucleophilic sulfinates. nih.gov

Another direct method is the reaction of halopyridines with sodium sulfinate salts. A one-pot synthesis of functionalized sulfonylated pyridines has been developed via an SNAr reaction of readily available pyridines and sodium sulfinate salts in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) chloride. researchgate.net The methylsulfonyl group itself can act as a leaving group in some instances, being displaced by certain nucleophiles. researchgate.net

Furthermore, visible-light-induced meta-selective sulfonylation of pyridine has been achieved through the formation of an electron-donor-acceptor (EDA) complex between potassium iodide and sulfonyl chlorides in the presence of an oxazino-pyridine intermediate. rsc.org This photocatalyst-free method provides a valuable route to meta-sulfonylated pyridines. rsc.org

Table 2: Direct Sulfonylation of Pyridine Derivatives

Pyridine DerivativeSulfonylating AgentCatalyst/MediatorConditionsProductSelectivityReference
PyridineSodium p-toluenesulfinateTriflic anhydride, N-methylpiperidineCHCl₃4-(p-Tolylsulfonyl)pyridineC4-selective chemistryviews.orgd-nb.info
PyridineSodium benzenesulfinateElectrochemicalMeOH/CPME, 25 °Cmeta-Sulfonylated pyridinemeta-selective nih.gov
HalopyridineSodium sulfinate saltTetrabutylammonium chlorideOne-potSulfonylated pyridine- researchgate.net
Oxazino-pyridineSulfonyl chlorideKI, visible light-meta-Sulfonylated pyridinemeta-selective rsc.org

Regioselective Functionalization and Derivatization of the Pyridine Nucleus

The synthesis of specifically substituted this compound analogues often requires the regioselective functionalization of the pyridine ring in precursor molecules. Halogenation, fluorination, and diazotization-based transformations are key strategies to introduce functional groups at desired positions, which can then be further elaborated.

Halogenation and Fluorination Strategies for Precursors

The introduction of halogen atoms, particularly fluorine and chlorine, onto the pyridine ring is a crucial step in the synthesis of many precursors for this compound. These halopyridines serve as versatile intermediates for subsequent cross-coupling or nucleophilic substitution reactions.

A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides provides practical access to 2-halo-substituted pyridines. nih.govacs.org This method offers excellent C2/C6 selectivity under mild conditions. acs.org For instance, the chlorination of a 3,5-disubstituted pyridine N-oxide can be a key step in a manufacturing process. acs.org The regioselectivity is often governed by electronic effects, with the halogen being incorporated at the more electron-deficient position. acs.org

Fluorination of pyridines can be achieved using reagents like silver(II) fluoride (B91410) (AgF₂), which allows for site-selective fluorination of a C-H bond adjacent to the nitrogen atom at ambient temperature. researchgate.netacs.org This method is valuable for the late-stage functionalization of complex molecules. acs.org An alternative, metal-free synthesis of 2-fluoropyridines involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which are then treated with a fluoride source. acs.org

Table 3: Halogenation and Fluorination of Pyridine Precursors

Pyridine DerivativeReagentConditionsProductSelectivityReference
Unsymmetrical Pyridine N-oxidePOCl₃, SOCl₂, etc.Mild2-Halo-substituted pyridineC2/C6 selective nih.govacs.org
Pyridine/DiazineAgF₂Ambient Temperature2-Fluoropyridine (B1216828)/diazineα to Nitrogen researchgate.netacs.org
Pyridine N-oxideTrimethylamine, then fluoride source-2-FluoropyridineC2-selective acs.org
1,2-DihydropyridinesSelectfluor®Acetonitrile, 0 °CFluorinated 3,6-dihydropyridines- nih.gov

Diazotization-Based Transformations and Subsequent Substitutions

Diazotization of aminopyridines, followed by subsequent substitution reactions, provides another powerful route for the functionalization of the pyridine ring. This method allows for the introduction of a wide range of functional groups.

The diazotization of 2-aminopyridine (B139424) is a well-known transformation. However, pyridine-2-diazonium salts are generally unstable and often used in situ. google.comwikipedia.org The Craig method, for example, involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine to produce 2-bromopyridine. wikipedia.orggoogle.com Anhydrous diazotization of 3-aminopyridines to form a diazonium salt intermediate, which is then reacted with an alcohol, is a method for synthesizing 2,3-disubstituted pyridines. google.com

The chemistry of 2-pyridone and 4-pyridone, which can be obtained from the diazotization of the corresponding aminopyridines, also offers a pathway for electrophilic substitution at positions ortho and para to the oxygen atom. gcwgandhinagar.com

Table 4: Functionalization via Diazotization of Aminopyridines

AminopyridineReagentsProductNotesReference
2-AminopyridineHBr, NaNO₂, Br₂2-BromopyridineCraig method; in situ use of diazonium salt wikipedia.orggoogle.com
3-AminopyridineAnhydrous diazotization, then alcohol2,3-Disubstituted pyridine- google.com
2-AminopyridineDiazotization2-PyridoneIntermediate for further functionalization gcwgandhinagar.com

Nucleophilic Aromatic Substitution (SNAr) in Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of various nucleophiles onto the pyridine ring, particularly when it is activated by electron-withdrawing groups. The methylsulfonyl group is a potent activating group for SNAr reactions.

The reaction of 2-halopyridines with sulfur nucleophiles is a common method for preparing 2-thiopyridines, which can then be oxidized to the corresponding sulfones. chemrxiv.org However, these reactions often require elevated temperatures and strong bases. chemrxiv.org The reactivity of 2-halopyridines in SNAr reactions with sulfur nucleophiles generally follows the order I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se Conversely, with oxygen nucleophiles, the reactivity order is often F > Cl > Br > I, indicating that the initial nucleophilic attack is rate-determining. sci-hub.se

The presence of a methylsulfonyl group at the 2- or 4-position of a pyridine ring significantly enhances its electrophilicity, facilitating SNAr reactions. researchgate.net For example, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the sulfone group can be selectively displaced by deprotonated anilines, while the chloride is displaced by anilines in the presence of a weak base. researchgate.net The combination of C-H fluorination followed by SNAr of the resulting 2-fluoropyridine provides a powerful strategy for the late-stage functionalization of complex molecules. acs.orgnih.gov

Table 5: Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyridine Functionalization

Pyridine SubstrateNucleophileConditionsProductNotesReference
2-HalopyridineThiol/ThiolateElevated temperature, strong base2-ThiopyridinePrecursor for oxidation to sulfone chemrxiv.org
2-HalopyridinesSulfur nucleophilesMicrowave irradiation2-Substituted pyridinesReactivity: I > Br > Cl > F sci-hub.se
2-HalopyridinesOxygen nucleophilesMicrowave irradiation2-Substituted pyridinesReactivity: F > Cl > Br > I sci-hub.se
4,6-Dichloro-2-(methylsulfonyl)pyrimidineDeprotonated anilines-4,6-Dichloro-2-anilinopyrimidineSelective displacement of sulfone researchgate.net
2-FluoropyridineVarious nucleophiles (N, O, S, C)Mild conditions2-Substituted pyridineLate-stage functionalization strategy acs.orgnih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pyridine derivatives. These approaches aim to minimize environmental impact by improving reaction efficiency, using safer solvents, and employing catalytic methods. The synthesis of this compound and its analogues has benefited significantly from these advancements, leading to more sustainable and economical production processes.

One-Pot Reaction Sequences for Enhanced Efficiency

A notable example is the high-yielding, large-scale, one-pot synthesis of 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. acs.orgnih.gov This process provides a versatile building block for the regioselective synthesis of various 2,3,5-trisubstituted pyridines from inexpensive starting materials. acs.orgnih.gov Another concise and efficient one-pot method for creating functionalized sulfonylated pyridines involves a Nucleophilic Aromatic Substitution (SNAr) reaction between readily available pyridines and sodium sulfinate salts, facilitated by tetrabutylammonium chloride. nih.gov

Table 1: Examples of One-Pot Syntheses for Sulfonylated Pyridines and Precursors

ProductReaction TypeKey FeaturesReference
5-Chloro-3-fluoro-2-(methylsulfonyl)pyridineOne-pot synthesisHigh-yielding, large-scale, provides versatile building block. acs.orgnih.gov
Functionalized Sulfonylated PyridinesSNAr ReactionConcise, efficient, uses readily available materials. nih.gov
2,3-dimethyl-4-(methylthio)pyridine-N-oxideOne-pot Nucleophilic Substitution & AlkylationUses a phase-transfer catalyst; precursor to a methylsulfonyl pyridine analogue. orientjchem.orgorientjchem.org

Catalytic Systems in Pyridine Derivatization (e.g., Ruthenium-Catalyzed Processes)

The use of catalytic systems is fundamental to green chemistry as it allows for reactions to proceed with high selectivity and efficiency under mild conditions, using only small amounts of the catalyst. Ruthenium-based catalysts, in particular, have demonstrated significant utility in the derivatization of pyridines.

In the synthesis of 2,3-dimethyl-4-(methylsulfonyl)pyridine, a catalytic amount of ruthenium trichloride (B1173362) (RuCl₃) is employed effectively in two key steps. First, it catalyzes the N-oxidation of 2,3-lutidine. researchgate.netorientjchem.orgorientjchem.org Subsequently, after the formation of the sulfonyl group, RuCl₃·H₂O is used for the N-deoxygenation of the pyridine-N-oxide intermediate to yield the final product. orientjchem.orgorientjchem.org This deoxygenation method is noted for being mild and avoiding harsh reagents. orientjchem.org

Ruthenium catalysts are also pivotal in C-H functionalization reactions, enabling the direct modification of the pyridine ring. For instance, a ruthenium-catalyzed, meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives has been developed, providing access to products that are otherwise difficult to obtain. researchgate.net Other advanced applications include the ruthenium-catalyzed decarboxylative direct 2-pyridination of α,β-unsaturated carboxylic acids, which expands the methods available for functionalizing pyridine derivatives. figshare.com The development of various ruthenium(II) complexes continues to broaden the scope of catalytic transformations, such as transfer hydrogenation, applicable to pyridine-based compounds. researchgate.netrsc.org

Table 2: Ruthenium-Catalyzed Reactions in Pyridine Derivatization

ReactionCatalystSubstrate/Product ExampleSignificanceReference
N-Oxidation & N-DeoxygenationRuCl₃ / RuCl₃·H₂O2,3-lutidine to 2,3-dimethyl-4-(methylsulfonyl)pyridineMild conditions, avoids harsh reagents. orientjchem.orgorientjchem.org
meta-Selective C-H Bromination[{Ru(p-cymene)Cl₂}₂]2-Phenylpyridine derivativesAccess to difficult-to-synthesize isomers. researchgate.net
Decarboxylative 2-PyridinationRuthenium Catalystα,β-Unsaturated carboxylic acidsSelective synthesis of 2-(1-arylalkenyl)pyridines. figshare.com

Aqueous Media Reactions and Micellar Catalysis

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in aqueous media is a primary goal of sustainable chemistry. However, the poor solubility of many organic substrates in water presents a significant challenge. Micellar catalysis addresses this issue by using surfactants to form micelles, which act as nanoreactors with hydrophobic cores that can solubilize reactants and facilitate reactions. nih.gov

The synthesis of pyridine analogues, such as 2-arylimidazo[1,2-a]pyridines, has been successfully demonstrated in aqueous media. nih.govacs.orgresearchgate.net Studies have compared reactions performed "on water" (in the absence of surfactants) with those using micellar catalysis. The addition of a surfactant like sodium dodecyl sulfate (B86663) (SDS) was found to be effective in enhancing both the reaction scope and the yield. nih.govacs.orgresearchgate.net The micelles, confirmed by dynamic light scattering to have an average diameter of 318 nm, provide a confined environment that promotes the reaction. nih.govacs.org

Different types of surfactants, including anionic (SDS), cationic (CTAB), and neutral (Triton X-100), have been explored to optimize these aqueous reaction systems. nih.govacs.org In some cases, catalyst-free multi-component reactions in aqueous media have been developed, where the final product precipitates directly from the water, simplifying work-up procedures significantly. rsc.org These methods, which can sometimes be enhanced by ultrasound irradiation, offer facile, efficient, and environmentally friendly strategies for constructing the pyridine skeleton. researchgate.net

Table 3: Green Synthesis of Pyridine Analogues in Aqueous Systems

MethodReaction SystemKey FindingsReference
"On-Water" vs. Micellar CatalysisIodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines in water with/without SDS.Addition of SDS surfactant enhanced substrate scope and yields. nih.govacs.org
Micellar CatalysisCu(II)-ascorbate-catalyzed A³-coupling in aqueous micellar media (SDS).Facilitates dehydration steps by sequestering water from the hydrophobic micellar core. nih.gov
Aqueous Media SynthesisNaCl-catalyzed synthesis of pyridine derivatives under ultrasound irradiation.Sonochemical technique gave excellent yields in shorter times compared to refluxing. researchgate.net
Green Buffer SystemThree-component condensation using ammonium (B1175870) carbonate in an aqueous medium.Ammonium carbonate acts as both nitrogen source and reaction promoter; product precipitates from the medium. rsc.org

Mechanistic Investigations and Reactivity Profiles of 2 Methylsulfonyl Pyridine

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The behavior of 2-(methylsulfonyl)pyridine in nucleophilic aromatic substitution (SNAr) reactions is a subject of significant interest due to the compound's utility in chemical synthesis and as a reactive motif in targeted covalent inhibitors. The SNAr mechanism, in this context, generally proceeds through a two-step addition-elimination process involving a key intermediate. nih.gov

Electronic and Steric Influences of the Methylsulfonyl Group on Reactivity

The methylsulfonyl (-SO2CH3) group at the 2-position of the pyridine (B92270) ring exerts a powerful influence on the reactivity of the molecule towards nucleophiles. This influence is a combination of electronic and steric effects.

Electronic Effects: The sulfonyl group is a strong electron-withdrawing group (EWG). This property is crucial for activating the pyridine ring towards nucleophilic attack. By withdrawing electron density from the aromatic system, the sulfonyl group reduces the electron density at the carbon atoms of the ring, particularly at the ortho and para positions (C2 and C4/C6). This electron deficiency makes the ring more susceptible to attack by electron-rich nucleophiles. numberanalytics.com The presence of EWGs stabilizes the intermediate formed during the SNAr reaction, known as the Meisenheimer-Jackson complex, thereby facilitating the reaction. numberanalytics.com In computational studies, the lower activation energy for the attack on 2-sulfonylated compounds compared to their 2-halo counterparts highlights the superior activating effect of the sulfonyl group. acs.org

The reactivity of sulfonyl-activated systems can be further modulated by the introduction of other substituents on the pyridine or pyrimidine (B1678525) ring. For instance, the addition of further electron-withdrawing groups, such as a nitrile or a nitro group, can significantly enhance the electrophilicity and reaction rates. nih.govnih.gov Conversely, electron-donating groups would be expected to decrease reactivity.

Steric Effects: While the electronic effects of the methylsulfonyl group are dominant in activating the ring, steric factors also play a role, particularly in determining the selectivity of the reaction. researchgate.netrsc.org The bulkiness of the methylsulfonyl group can hinder the approach of a nucleophile to the C2 position. However, in many cases, the electronic activation outweighs the steric hindrance. The interplay between steric and electronic effects can lead to chemoselective reactions, where a nucleophile preferentially attacks one position over another in a polysubstituted heteroaromatic system. thieme-connect.com For example, in systems containing both a chloro and a methylsulfonyl substituent, the outcome of the reaction can be directed by the nature of the nucleophile and the reaction conditions, with sterics often influencing the site of attack. thieme-connect.com

Regiochemical Control in Nucleophilic Addition to the Pyridine Ring

The regiochemistry of nucleophilic addition to the pyridine ring of this compound is primarily dictated by the strong electron-withdrawing nature of the methylsulfonyl group. This group deactivates the positions meta to it and strongly activates the ortho (C6) and para (C4) positions towards nucleophilic attack. However, since the sulfonyl group itself is the leaving group in many SNAr reactions involving this substrate, the attack occurs at the C2 position.

In more complex substituted pyridines or related heterocyclic systems, the regioselectivity of nucleophilic attack is a result of the combined electronic and steric influences of all substituents present. nih.govnih.gov For instance, in a scenario with multiple potential leaving groups, the inherent reactivity of each leaving group, as well as the electronic activation provided by other substituents, will determine the reaction's outcome. Studies on related pyrimidine systems have shown that the regioselectivity can be finely tuned. researchgate.net For example, anilines in the presence of a weak base might selectively displace a chloride at the C4 position, while anionic nucleophiles preferentially displace the methylsulfonyl group at C2. thieme-connect.comresearchgate.net

Quantum chemistry calculations have been employed to explore the regioselectivity of these reactions, revealing that the calculated free energy barriers for nucleophilic attack at different positions can predict the observed product distribution. nih.govresearchgate.net These calculations can take into account subtle electronic effects and steric interactions that govern the preferred reaction pathway.

Characterization of Meisenheimer-Jackson Complex Intermediates

The SNAr reaction of this compound with nucleophiles proceeds through the formation of a transient, negatively charged intermediate known as a Meisenheimer-Jackson complex. wikipedia.org This complex is formed when the nucleophile adds to the C2 position of the pyridine ring, temporarily breaking the aromaticity and forming a new sigma bond. The negative charge is delocalized over the electron-deficient ring and is stabilized by the electron-withdrawing sulfonyl group. numberanalytics.comwikipedia.org

While often transient and not directly observed under typical reaction conditions, stable Meisenheimer complexes have been isolated and characterized in reactions of highly electron-deficient arenes with strong nucleophiles. wikipedia.org The stability of the Meisenheimer complex in the reaction of this compound is a key factor in its reactivity, and understanding its structure and energetics is crucial for predicting reaction outcomes.

Chemoselective Reactivity Studies with Various Nucleophiles

The chemoselectivity of this compound and related sulfonyl-activated heterocycles has been extensively studied with a variety of nucleophiles. These studies have demonstrated that the outcome of the reaction can be highly dependent on the nature of the nucleophile.

Thiols, particularly their deprotonated thiolate forms, are highly effective nucleophiles for reacting with 2-sulfonyl pyridines. nih.gov This high reactivity and selectivity for cysteine residues in proteins has made 2-sulfonyl pyridine derivatives valuable as "warheads" for targeted covalent inhibitors. nih.govnih.govresearchgate.net The reaction with thiols is often rapid and proceeds cleanly to the S-arylated product. researchgate.net In contrast, the reaction with amines, such as methylamine, has a much higher activation energy, indicating a strong chemoselectivity for thiols over amines. nih.gov

In more complex systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the choice of nucleophile and reaction conditions can dictate which leaving group is displaced. thieme-connect.comresearchgate.net For example, anilines and secondary aliphatic amines have been shown to selectively displace the chloride group, whereas deprotonated anilines and other anionic nucleophiles preferentially displace the sulfonyl group. thieme-connect.comresearchgate.net Sterically unbiased primary aliphatic amines can also selectively displace the sulfonyl group. thieme-connect.com

The table below summarizes the chemoselective reactivity of a related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, with various anilines, highlighting the selective substitution of the C4-Cl group.

EntryR in R-NH2Time (h)ProductYield (%)
1PhNH12a95
22-MeC6H4152b95
32-ClC6H4362c82
43-MeC6H412d98
53-ClC6H422e94
63-OMeC6H462f97
74-MeC6H412g96
84-MeOC6H40.52h99
94-ClC6H432i94
104-MeO2CC6H4202j91
114-NCC6H4482k92
122,6-Me2C6H3202l95
Data sourced from a study on the chemoselective substitution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine. researchgate.net

Exploration of Cross-Coupling Reactions and Transition Metal Catalysis

Beyond its role in SNAr chemistry, this compound can also participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comlibretexts.org While typically the halide or triflate acts as the leaving group, the methylsulfonyl group has also been utilized as a leaving group in related palladium-catalyzed cross-coupling reactions. More commonly, however, 2-pyridyl boronic acids or their derivatives are coupled with various aryl or heteroaryl halides. nih.gov

The Suzuki-Miyaura coupling of heteroaryl compounds, including those based on pyridine, can be challenging due to the potential for the nitrogen atom in the pyridine ring to coordinate to the palladium catalyst and inhibit its activity. organic-chemistry.org However, the development of highly active and stable palladium-phosphine catalysts has largely overcome these challenges, enabling the efficient coupling of a wide range of heteroaryl substrates, including those with basic amino groups. organic-chemistry.org

In the context of this compound, it can be envisioned as either the boronic acid component (by converting it to the corresponding boronic acid or ester) or potentially as the electrophilic partner where the sulfonyl group acts as a leaving group. Research has demonstrated that heterocyclic allylsulfones, including those derived from pyridine, can serve as latent heteroaryl nucleophiles in palladium-catalyzed cross-coupling reactions. acs.org This suggests the potential for using 2-(allyl)sulfonylpyridine derivatives in such transformations.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-leaving group bond of the electrophile.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide or leaving group. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

The efficiency and regioselectivity of Suzuki-Miyaura reactions involving substituted pyridines can be influenced by steric and electronic factors of the substituents. nih.gov

Palladium-Catalyzed Arylation Reactions

The pyridine moiety, particularly when substituted with an effective leaving group, is a key substrate in palladium-catalyzed cross-coupling reactions. The methylsulfonyl group (–SO₂Me) at the C2-position of the pyridine ring is an excellent leaving group, facilitating ipso-substitution reactions with a variety of nucleophiles. researchgate.net This reactivity is central to its use in palladium-catalyzed arylation.

Palladium-catalyzed C-H arylation represents a powerful tool for constructing biaryl and heteroaryl-aryl linkages. researchgate.netscience.gov In the context of pyridine derivatives, these reactions can be directed to specific positions on the ring. beilstein-journals.org While direct C-H arylation of this compound itself is less commonly documented, the compound's synthetic utility often lies in its role as a precursor. For instance, palladium-catalyzed amination reactions of iodobenzenes with aminopyridines are used to create ortho-bromo-substituted anilinopyridines, which then undergo intramolecular palladium-catalyzed arylation to form fused heterocyclic systems like carbolines. psu.edu

The general strategy for the arylation of sulfone-containing substrates often involves a palladium catalyst, a suitable ligand, and a base. In reactions involving alkylsulfones, a common procedure utilizes a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand and a strong base like lithium tert-butoxide to facilitate the coupling with aryl halides. amazonaws.com The effectiveness of the methylsulfonyl group as a leaving group in substitution reactions on pyridine rings follows the general order: RSO₂ > RSO > Br > Cl. researchgate.net This highlights the high reactivity of this compound in such transformations.

Below is a table summarizing typical conditions for palladium-catalyzed arylation reactions relevant to pyridine and sulfone chemistry.

Catalyst / LigandSubstratesReagentsConditionsProduct TypeRef
Pd(OAc)₂ / PPh₃Quinoline CarboxamideK₂CO₃110 °C, DMAFused Heterocycle beilstein-journals.org
Pd(OAc)₂ / Ligand LMethyl Phenyl Sulfone, BromobenzeneLiOtBu25 °C, TolueneArylated Sulfone amazonaws.com
Pd₂(dba)₃ / BINAPIodobenzene, AminopyridineNaOtBuTolueneAnilinopyridine psu.edu

Radical and Pericyclic Reactivity Studies

The reactivity of this compound extends beyond ionic pathways to include radical and pericyclic reactions. These transformations often require activation of the pyridine ring or generation of highly reactive intermediates.

Homolytic functionalization involves reactions proceeding through radical intermediates. Such pathways enable C-H functionalization under specific conditions, often initiated by light or a radical initiator. For instance, a method for the para-Csp²–H functionalization of arylamines proceeds through photoinduced ligand-to-metal charge transfer (LMCT). rsc.org This process involves the formation of nitrogen radical intermediates which can isomerize to aryl radicals, paving the way for subsequent radical coupling reactions. rsc.org This general principle of generating radical species photochemically could be applied to heteroaromatic systems. While specific studies on the homolytic functionalization of this compound are not extensively detailed, the underlying mechanisms from related compounds suggest potential pathways for its radical-mediated reactions.

A significant challenge in the chemistry of pyridine is overcoming its inherent aromatic stability. nih.gov Dearomatization reactions provide a powerful method for synthesizing non-aromatic nitrogen heterocycles like dihydropyridines and piperidines, which are prevalent scaffolds in pharmaceuticals. nih.gov The most common strategy to facilitate nucleophilic attack on the pyridine ring is through its activation by N-functionalization, which forms an electron-deficient pyridinium (B92312) salt. nih.govnih.gov

The nitrogen atom of this compound can react with an electrophile to form the corresponding N-substituted pyridinium salt. This process reduces the electron density of the ring, making it highly susceptible to nucleophilic dearomatization. nih.gov The resulting activated ring can then be attacked by a nucleophile at the C2 or C4 position. nih.gov

Furthermore, deprotonation of N-substituted pyridinium salts can generate pyridinium ylides. nih.govmdpi.com These ylides are 1,3-dipolar species and serve as key intermediates in a variety of transformations, particularly cycloaddition reactions. mdpi.com The activation of pyridine as a pyridinium salt is a crucial first step for this entire class of reactivity. nih.gov

Pyridinium ylides, generated from pyridinium salts as described above, are versatile intermediates for constructing complex polycyclic frameworks via cycloaddition reactions. mdpi.com These dipolar species readily react with various dipolarophiles (e.g., activated alkynes and alkenes).

One of the most common reactions is the [3+2] cycloaddition. For example, pyridinium ylides react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield dihydroindolizine derivatives. mdpi.com Another important transformation is the [5+2] cycloaddition, where pyridinium ylides react with activated alkynes to form biologically relevant 1,4-diazepines. mdpi.com This reaction can even be performed as a one-pot, multicomponent process. mdpi.com Cascade reactions involving pyridinium zwitterions and benzynes have also been reported, leading to polycyclic 1,4-benzodiazepines through a rate-determining [5+2] cycloaddition that involves the dearomatization of the pyridinium intermediate. mdpi.com

The table below summarizes key cycloaddition reactions involving pyridinium ylide intermediates.

Reaction TypeYlide SourceDipolarophileResulting ScaffoldRef
[3+2] CycloadditionPyridinium YlideDimethyl Acetylenedicarboxylate (DMAD)Dihydroindolizine mdpi.com
[5+2] CycloadditionPyridinium YlideActivated Alkynes1,4-Diazepine mdpi.com
Cascade [5+2] CycloadditionPyridinium ZwitterionBenzynePolycyclic 1,4-Benzodiazepine mdpi.com

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Utilization as a Versatile Synthetic Building Block

The methylsulfonyl group at the 2-position of the pyridine (B92270) ring acts as an excellent leaving group and an activating group, facilitating a variety of nucleophilic aromatic substitution reactions. This reactivity has been harnessed by chemists to construct highly functionalized and complex heterocyclic systems.

Synthesis of Highly Substituted Pyridine Systems

A significant application of 2-(methylsulfonyl)pyridine derivatives is in the regioselective synthesis of polysubstituted pyridines. Researchers have developed a high-yielding, large-scale, one-pot synthesis of 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, which serves as a versatile building block. nih.govacs.orgacs.org This intermediate allows for the sequential and controlled introduction of various substituents at the 2, 3, and 5-positions of the pyridine ring. nih.govacs.orgacs.org

The electron-withdrawing nature of the methylsulfonyl group activates the pyridine ring, particularly at position 3, for nucleophilic aromatic substitution (SNAr) with a wide range of nitrogen, oxygen, and sulfur-based nucleophiles. thieme-connect.com Following the substitution at the 3-position, the methylsulfonyl group at the 2-position can be subsequently displaced by other nucleophiles, such as alcohols. thieme-connect.com This modular approach provides a reliable pathway to 2,3,5-trisubstituted pyridines, a structural motif prevalent in many biologically active molecules. thieme-connect.comresearchgate.net Further derivatization at the 5-position can be achieved through methods like palladium-catalyzed cross-coupling reactions, offering access to even more complex substitution patterns, including tetrasubstituted pyridines. acs.orgthieme-connect.com

Construction of Fused Heterocyclic Compounds

The strategic functionalization of this compound derivatives also enables the construction of fused heterocyclic systems. For instance, the reaction of 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine with amino alcohols can lead to the one-pot synthesis of fused pyrido-oxazines. acs.orgthieme-connect.com This transformation proceeds through a sequential substitution at the 2- and 3-positions of the pyridine ring, demonstrating the utility of this building block in creating complex, multi-ring structures. thieme-connect.com The synthesis of fused heterocycles is of great interest in medicinal chemistry as these rigid, planar structures can interact efficiently with biological targets, often leading to enhanced biological activity. ias.ac.in

Precursor in Complex Molecule Synthesis (e.g., Pharmaceuticals, Agrochemicals)

The pyridine scaffold is a common feature in a vast number of pharmaceuticals and agrochemicals. nih.gov The versatility of this compound and its derivatives makes them valuable precursors in the synthesis of these complex molecules. For example, derivatives of 2-(methylsulfonyl)phenylpyridine have been synthesized and evaluated as selective and orally active cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs. nih.gov

In the field of agrochemicals, pyridine-based compounds are crucial as fungicides, insecticides, and herbicides. nih.gov The development of novel 2-phenylpyridine (B120327) derivatives with insecticidal activity highlights the importance of this class of compounds in crop protection. mdpi.com The ability to readily synthesize highly substituted pyridines from this compound building blocks facilitates the exploration of new chemical space in the search for more effective and selective agrochemicals.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The this compound moiety is not only a versatile synthetic handle but also plays a crucial role in the biological activity of the molecules in which it is incorporated. Its electronic properties and ability to act as a hydrogen bond acceptor can significantly influence the binding of a molecule to its biological target.

Design and Synthesis of Biologically Active Analogues

The systematic modification of molecules containing the this compound core is a common strategy in drug discovery to develop analogues with improved potency, selectivity, and pharmacokinetic properties. A study on 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents identified lead compounds that are highly potent mitotic inhibitors and selectively cytotoxic to cancer cells. nih.gov This research showcases the design and synthesis of novel analogues to optimize their therapeutic potential. nih.gov

Similarly, a series of novel 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines were synthesized and evaluated for their ability to inhibit the isozymes of cyclooxygenase, COX-1 and COX-2. nih.gov This study led to the identification of a compound with optimal COX-2 activity, demonstrating the successful design of biologically active analogues. nih.gov

Modulating Enzyme Inhibition and Receptor Affinity through Structural Modifications

Structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights into how structural modifications can modulate their interaction with biological targets. In the development of selective COX-2 inhibitors, it was found that the introduction of a substituent at the C5 position of the central pyridine ring was optimal for COX-2 activity. nih.gov

The table below summarizes the SAR findings for a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridine derivatives as COX inhibitors.

CompoundSubstitution at C5 of central pyridineCOX-1 IC50 (µM)COX-2 IC50 (µM)
Unsubstituted H>1002.4
Methyl CH₃>1000.43
Chloro Cl1000.033
Bromo Br1000.046
Data sourced from Bioorganic & Medicinal Chemistry Letters, 1998, 8(19), 2777-82. nih.gov

This data clearly indicates that the introduction of a chloro group at the 5-position of the central pyridine ring dramatically increases the inhibitory potency against COX-2 while maintaining selectivity over COX-1.

In another example, the structural features of imidazopyridine derivatives, including the position of the pyridine nitrogen and the presence of a methylsulfinyl group, were found to be crucial for their affinity to Na,K-ATPase and their inotropic activity. nih.gov These studies underscore the importance of subtle structural modifications in fine-tuning the biological activity of this compound derivatives, thereby guiding the design of more effective and selective therapeutic agents.

Pharmacokinetic Property Optimization through Chemical Modification

The modification of lead compounds to improve their pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a critical step in drug development. The this compound moiety and its derivatives have been instrumental in this optimization process. The inclusion of the methylsulfonyl group can significantly enhance key properties such as metabolic stability, solubility, and oral bioavailability.

Research into bicyclic 2-pyridone-based inhibitors for Chlamydia trachomatis demonstrated that the introduction of a C8-methylsulfonamide substituent markedly improved pharmacokinetic properties essential for oral administration. nih.gov In vivo studies with an analogue featuring this modification revealed an apparent oral bioavailability of 41%, a significant improvement over parent compounds with cyclopropyl or methoxy groups, which showed negligible uptake. Further analysis indicated that the methylsulfonamide group enhanced both aqueous solubility and Caco-2 cell permeability, effectively shifting the compound from Biopharmaceutical Classification System (BCS) class IV to class II.

Similarly, in the development of anticancer agents, derivatives of 2-((styrylsulfonyl)methyl)pyridine have been synthesized to overcome the poor oral availability of parent compounds. nih.gov While the initial lead was highly potent, it required intravenous infusion. nih.gov The newly synthesized derivatives, however, possessed excellent pharmaceutical properties, with two lead candidates demonstrating significant antitumor activities in animal models, highlighting the role of such modifications in creating orally viable drug candidates. nih.gov The strategic incorporation of sulfonyl groups, including the methylsulfonyl pyridine motif, has also been used to improve the aqueous solubility and in vitro PK properties of antileishmanial compounds and to develop radioligands with favorable in vivo kinetics for medical imaging. mdpi.comacs.org

The table below summarizes findings from studies where modifications involving sulfonyl or sulfonamide groups on pyridine-related scaffolds led to improved pharmacokinetic properties.

Compound Series Modification Observed PK Improvement Therapeutic Area Reference
Bicyclic 2-pyridonesAddition of C8-methylsulfonamideImproved oral bioavailability (41%), solubility, and permeability (BCS Class IV to II). Infectious Disease (C. trachomatis) nih.gov
Styrylsulfonyl-methylpyridinesSynthesis of novel derivativesOvercame low oral availability of the parent compound, demonstrating antitumor activity in animal models. nih.govOncology nih.gov
3-Nitroimidazo[1,2-a]pyridinesSubstitution at position 2 with sulfonylmethyl groupsGreatly improved aqueous solubility and good mouse microsomal stability. mdpi.comInfectious Disease (Leishmaniasis) mdpi.com
PD-L1 RadioligandsIncorporation of a methylsulfonyl group on the pyridine moietyLed to favorable in vivo kinetics with predominantly renal clearance. acs.orgMedical Imaging acs.org

Functional Group Transformations and Molecular Diversification

The this compound scaffold is not only valuable for its intrinsic properties but also as a versatile platform for further chemical modification. The methylsulfonyl group can undergo various transformations, and the pyridine ring allows for the introduction of diverse functionalities, facilitating the exploration of chemical space and the optimization of lead compounds.

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), but it participates in a range of redox reactions that are useful in synthesis. While the sulfone itself is generally stable, related sulfur-containing functional groups can be accessed through redox chemistry. For instance, the oxidation of precursor sulfides or sulfoxides is a common method to install the methylsulfonyl group. Conversely, while reduction of a sulfone is challenging, the chemistry of related sulfur species is rich.

The Parikh-Doering oxidation, a reaction that converts primary and secondary alcohols to aldehydes and ketones, utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by a sulfur trioxide pyridine complex (SO₃•C₅H₅N). wikipedia.org This highlights the interplay between sulfur-based reagents and pyridine rings in facilitating redox transformations. wikipedia.org In the context of derivatives, compounds containing the methylsulfonylphenyl ethanone structure can undergo oxidation to form sulfoxides or sulfones.

Studies on the redox chemistry of organometallic complexes also provide insight. The reaction of ruthenium-oxo-polypyridyl compounds can lead to the oxidation of sulfur atoms in heterocyclic rings to form S-oxides. mdpi.com This demonstrates the accessibility of different oxidation states for sulfur within complex molecular environments, a principle that can be applied to the modification of sulfonyl-containing compounds.

Lead optimization is an iterative process of modifying a bioactive compound to enhance its potency, selectivity, and ADME properties. patsnap.com The introduction of diverse functional groups is a cornerstone of this process, guided by Structure-Activity Relationship (SAR) studies. patsnap.comyoutube.com The pyridine ring is an excellent scaffold for such diversification due to its well-established chemistry. mdpi.com

The methylsulfonyl group itself acts as a key functional handle. As a potent electron-withdrawing group, it activates the pyridine ring for nucleophilic aromatic substitution, allowing for the facile introduction of other substituents. The kinetic study of reactions with methoxide ions showed that the methylsulfonyl group on pyridine and other heterocycles is very readily replaced, making it an excellent leaving group for synthesizing new derivatives.

In the development of inhibitors for the protein kinase MK2, a systematic protocol for SAR development was used to quickly identify key functional groups that improved both in vitro binding and cellular activity. nih.gov This effort led to the identification of a potent compound, demonstrating that targeting regions outside the main ATP binding pocket is a viable strategy. nih.gov Similarly, the optimization of 2,3,5-trisubstituted pyridine derivatives as allosteric Akt inhibitors involved modifying substituents to enhance enzymatic and cellular potency, resulting in a compound with a favorable pharmacokinetic profile. nih.gov

The strategic introduction of various functional groups onto the pyridine core allows for the fine-tuning of molecular properties:

Polar Groups: Groups such as hydroxyl (-OH), amine (-NH₂), and carboxyl (-COOH) can be introduced to improve aqueous solubility and create new hydrogen bonding interactions with biological targets. youtube.commdpi.com

Lipophilic Groups: Alkyl chains and halogen atoms can be added to enhance binding in hydrophobic pockets of target proteins. youtube.com

Metabolic Blockers: Introducing groups like fluorine atoms at sites prone to metabolic oxidation can increase a compound's half-life. youtube.com

This systematic modification enables the exploration of SAR and the development of drug candidates with optimized efficacy and safety profiles. patsnap.com

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for the detailed structural and dynamic characterization of 2-(Methylsulfonyl)pyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. shu.edu Both ¹H and ¹³C NMR spectroscopy provide key insights into the connectivity and chemical environment of the atoms within the molecule. osti.gov In derivatives of methylsulfonyl pyridine (B92270), the protons of the pyridine ring typically appear as distinct signals in the aromatic region of the ¹H NMR spectrum, while the methyl group of the methylsulfonyl moiety gives rise to a characteristic singlet. orientjchem.org For instance, in a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, the pyridine ring protons resonate at δ 8.68 ppm and 7.90 ppm as doublets. orientjchem.org

NMR is also instrumental in conformational analysis, revealing information about the spatial arrangement of the molecule. nih.gov For flexible molecules, NMR can be used to study the rotational barriers and preferred conformations in solution. researchgate.net The chemical shifts and coupling constants are sensitive to the dihedral angles between different parts of the molecule, providing valuable data for constructing a three-dimensional model.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Methylsulfonyl Pyridine Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.48 - 8.75123.8 - 150.1
Methyl Protons (SO₂CH₃)3.2155.1

Note: Data is for the related compound 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone and serves as an illustrative example.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that allows for the identification of specific functional groups. libretexts.orglongdom.org In this compound, the characteristic stretching vibrations of the sulfonyl group (S=O) are prominent, typically appearing in the range of 1350-1150 cm⁻¹. utdallas.edu Specifically, asymmetric and symmetric stretching bands for the S=O bonds are expected. The spectrum also reveals vibrations associated with the pyridine ring, including C-H and C-N stretching and bending modes. libretexts.orgvscht.cz The presence and position of these bands confirm the integrity of the functional groups within the molecule. utdallas.edu

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Sulfonyl (S=O)Asymmetric Stretch~1320 - 1350
Sulfonyl (S=O)Symmetric Stretch~1150
Pyridine RingC-N Stretch~1245
Pyridine RingRing Breathing~1005

Note: Data is compiled from spectroscopic information for related methylsulfonyl pyridine compounds.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound with high accuracy and for studying its fragmentation patterns. utdallas.edulcms.cz High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate a molecular ion, the mass of which corresponds to the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.govnih.gov The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For instance, in a related compound, major fragments might include the loss of the methylsulfonyl group or cleavage of the pyridine ring.

While less common for routine analysis, advanced techniques like rotational alignment spectroscopy can provide detailed information about the structure and dynamics of this compound in the gas phase. This method uses intense laser pulses to align molecules in space, allowing for the determination of rotational constants with high precision. rsc.org These constants are directly related to the molecule's moments of inertia, from which a very accurate gas-phase structure can be derived. nih.gov Such studies can reveal subtle structural details and information about the molecule's rotational dynamics. rsc.org

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a powerful theoretical framework to complement experimental findings, offering insights into the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. nih.govscispace.com By solving the Kohn-Sham equations, DFT can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic energies. mdpi.com These calculations can be used to corroborate experimental data from NMR and IR spectroscopy and to provide a more detailed understanding of the molecule's properties. researchgate.netacs.org

DFT calculations can also be used to predict the reactivity of this compound. scispace.com The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to determine the molecule's ionization potential and electron affinity, respectively. researchgate.netmdpi.com The distribution of these frontier molecular orbitals can indicate the likely sites for electrophilic and nucleophilic attack. mdpi.com Furthermore, DFT can be employed to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and reactive sites within the molecule. mdpi.com

An in-depth analysis of this compound is presented below, focusing on its advanced spectroscopic and computational characteristics. This article adheres strictly to the specified outline, providing a detailed examination of its molecular properties and behavior in chemical systems.

2 Molecular Descriptors and Quantitative Structure-Activity Relationships (QSAR) in Pyridine Systems

The chemical and biological activity of a compound is intrinsically linked to its molecular structure. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or properties. nih.govfrontiersin.org Such models are invaluable in medicinal chemistry and materials science for designing new molecules with desired characteristics, reducing the need for extensive and costly laboratory screening. frontiersin.org

For this compound, several key molecular descriptors have been computationally determined, providing insight into its physicochemical profile. nih.govalfa-chemistry.com These descriptors are crucial for predicting its behavior in various chemical and biological systems.

Interactive Table of Molecular Descriptors for this compound

DescriptorValueSource
Molecular Formula C6H7NO2S chemspider.com
Molecular Weight 157.19 g/mol nih.govalfa-chemistry.com
IUPAC Name 2-methylsulfonylpyridine nih.gov
Canonical SMILES CS(=O)(=O)C1=CC=CC=N1 nih.govalfa-chemistry.com
InChI InChI=1S/C6H7NO2S/c1-10(8,9)6-4-2-3-5-7-6/h2-5H,1H3 nih.govalfa-chemistry.com
InChIKey PCLKVJBRTCQNDU-UHFFFAOYSA-N nih.govalfa-chemistry.com
XLogP3 0.4 nih.govalfa-chemistry.com
Topological Polar Surface Area 55.4 Ų nih.gov
Density 1.263 g/cm³ alfa-chemistry.com
Boiling Point 340.9ºC at 760mmHg alfa-chemistry.com
Flash Point 160ºC alfa-chemistry.com

In the context of pyridine systems, QSAR studies utilize a wide array of descriptors. These can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). For instance, in the development of corrosion inhibitors based on pyridazine (B1198779) derivatives, descriptors derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were critical in building predictive models. researchgate.net Similarly, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to pyrimido-isoquinolin-quinones to explain antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. nih.gov These studies highlight how modifications to the pyridine ring and its substituents, guided by QSAR models, can rationally enhance a molecule's desired activity. nih.govexlibrisgroup.com

3 Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chemical reactions involving pyridine systems. These studies provide detailed insights into reaction pathways, the structures of transition states, and the factors governing selectivity, which are often difficult to determine experimentally. mdpi.com

A notable example is the theoretical investigation of the Palladium(II)-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes, where pyridine-type ancillary ligands play a crucial role. acs.org Computational studies proposed that the most favorable reaction pathway involves a concerted metalation/deprotonation (CMD) step for C–H activation, forming a Pd(II)–aryl intermediate. acs.org The analysis of the transition state for this rate- and regio-determining step revealed that it features a six-membered ring. acs.org The origins of the observed meta-regioselectivity were attributed primarily to steric repulsion between the ancillary pyridine ligand and other ligands on the palladium center, with a minor electronic contribution from the substituent on the benzene (B151609) ring. acs.org Such detailed mechanistic understanding is vital for the rational design of more efficient and selective catalysts.

DFT calculations have also been employed to understand cycloaddition reactions. For instance, studies on the reaction of enaminones with methyl sulfonyl azide (B81097) showed that the 1,3-dipolar cycloaddition proceeds toward a single regioisomer through a highly asynchronous bond formation process. researchgate.net These computational insights help explain how the electronic properties of reactants, such as the introduction of an electron-deficient group in sulfonyl azides, can accelerate the reaction. researchgate.net

Furthermore, computational methods are used to analyze various molecular properties that influence reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the HOMO and LUMO, and Molecular Electrostatic Potential (MEP) maps are used to predict reactive sites for electrophilic and nucleophilic attacks in pyridine derivatives. mdpi.com These computational tools provide a deeper understanding of the structure-reactivity relationships that govern the chemical behavior of compounds like this compound.

4 Thermodynamic and Kinetic Profiling of Synthetic Pathways

The outcome of a chemical reaction is governed by both thermodynamics and kinetics. Thermodynamic profiling assesses the relative stability of reactants and products (e.g., enthalpy, Gibbs free energy), determining the position of chemical equilibrium. Kinetic profiling, on the other hand, investigates the reaction rate and the energy barrier (activation energy) that must be overcome for the reaction to proceed. uou.ac.in Computational chemistry provides a powerful framework for quantifying these parameters and understanding the factors that control synthetic pathways.

A comprehensive theoretical study on the gas-phase tautomerization of 2-hydroxypyridine (B17775) to its more stable isomer, 2-pyridone, illustrates this approach. nih.gov Using high-level computational methods like CCSD and DFT (including B3LYP, M062X, and CAM-B3LYP functionals), researchers calculated the thermodynamic and kinetic parameters of the reaction. nih.gov The study confirmed the small energy difference between the two tautomers and investigated different pathways for their interconversion. nih.gov An intramolecular 1,3-proton shift was found to have a high activation energy barrier (average of 137.152 kJ/mol), making it kinetically unfavorable. In contrast, an intermolecular pathway involving a mixed dimer had a much lower activation barrier (average of 30.844 kJ/mol), indicating that this is the kinetically preferred route. nih.gov

The interplay between kinetic and thermodynamic control is a recurring theme in pyridine chemistry. uiowa.edu For example, the development of inhibitors often involves not just optimizing the binding affinity (a thermodynamic parameter) but also the drug-target residence time (a kinetic parameter). nih.gov Structure-kinetic relationship (SKR) studies aim to understand how molecular structure influences these kinetic aspects. In the development of pyridine methylsulfone inhibitors, synthetic schemes were designed and analyzed to produce compounds with prolonged activity, which is linked to a slow dissociation rate from the target enzyme. nih.gov

Moreover, synthetic strategies for functionalizing the pyridine ring can be designed to favor either the kinetic or thermodynamic product by carefully choosing reaction conditions. uiowa.eduwhiterose.ac.uk Boron-mediated strategies, for instance, have been developed for the thermodynamic resolution of atropisomeric pyridines, where a dynamic resolution process allows for the conversion of the undesired isomer to the desired one, ultimately leading to a high yield of the thermodynamically more stable product. whiterose.ac.uk These examples underscore the importance of a thorough thermodynamic and kinetic understanding for the rational design and optimization of synthetic routes for pyridine-based compounds.

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., SO₂) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

What analytical techniques are most effective for characterizing this compound and confirming its purity?

Q. Basic

  • Spectroscopy : Use ¹H/¹³C NMR to confirm structure (e.g., sulfonyl proton at δ 3.2–3.5 ppm) and FT-IR for S=O stretching (~1350 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ = 172.05 m/z) .

How does the introduction of substituents on the pyridine ring affect the reactivity and pharmacological properties of this compound?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO₂ at C-4): Increase electrophilicity at the sulfonyl group, enhancing enzyme inhibition (e.g., COX-2 IC₅₀ = 0.07 μM with morpholine substituents) .
  • Steric effects : Bulky groups at C-3 reduce metabolic degradation, improving bioavailability .
    Experimental design : Use Hammett constants (σ) to predict substituent effects on reaction rates.

What strategies can be employed to optimize the yield of this compound in multi-step synthetic processes?

Q. Basic

  • Catalysis : Use Pd/C or Cu(I) catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Stepwise monitoring : Track intermediates via TLC or LC-MS to isolate bottlenecks (e.g., low sulfonation efficiency) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve sulfonyl group stability .

How can researchers assess the environmental impact and degradation pathways of this compound?

Q. Advanced

  • Biodegradation studies : Incubate with soil microbiota and analyze metabolites via GC-MS to identify breakdown products (e.g., pyridine-2-sulfonic acid) .
  • Ecotoxicity assays : Test Daphnia magna or algae for acute toxicity (LC₅₀/EC₅₀) under OECD guidelines .
  • Computational modeling : Use EPI Suite to predict bioaccumulation (log BCF) and persistence (half-life) .

What are the challenges in elucidating the mechanism of action of this compound derivatives in biological systems?

Q. Advanced

  • Target identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm protein binding .
  • Off-target effects : Screen against kinase panels or GPCR libraries to rule out nonspecific interactions .
  • In vivo validation : Employ knockout mouse models to verify COX-2-specific anti-inflammatory activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.